7-(1-Hydroxycyclopentyl)heptanenitrile
Description
7-(1-Hydroxycyclopentyl)heptanenitrile is a nitrile-containing organic compound characterized by a heptane backbone substituted with a hydroxycyclopentyl group. Its molecular formula is C₁₂H₂₁NO, with a nitrile (#C≡N) functional group and a hydroxyl (-OH) group attached to a cyclopentane ring. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and drug discovery. Key spectroscopic data includes 13C NMR peaks at δ 119.7 (nitrile carbon), 31.7, 29.1, and 25.2 ppm (cyclopentyl and aliphatic carbons) .
Properties
CAS No. |
121108-83-6 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
7-(1-hydroxycyclopentyl)heptanenitrile |
InChI |
InChI=1S/C12H21NO/c13-11-7-3-1-2-4-8-12(14)9-5-6-10-12/h14H,1-10H2 |
InChI Key |
DMBOEQKDRYKKKZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CCCCCCC#N)O |
Canonical SMILES |
C1CCC(C1)(CCCCCCC#N)O |
Synonyms |
Cyclopentaneheptanenitrile, 1-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity and Key Analogs
lists compounds with high similarity scores to 7-(1-Hydroxycyclopentyl)heptanenitrile:
| Compound Name | CAS No. | Similarity Score |
|---|---|---|
| 2-(1-Hydroxycyclohexyl)acetonitrile | 123689-95-2 | 0.86 |
| This compound | 4111-08-4 | 0.81 |
| 2-Hydroxy-2-methylbutanenitrile | 14368-55-9 | 0.81 |
Key Structural Differences :
Physicochemical Properties
| Compound | Molecular Formula | logP | Water Solubility (mg/L) | Key NMR Shifts (13C, δ ppm) |
|---|---|---|---|---|
| This compound | C₁₂H₂₁NO | ~2.5* | Not reported | 119.7 (C≡N), 31.7, 25.2 |
| 7-(Methylthio)heptanenitrile | C₈H₁₅NS | 2.9 | 343.6 | δ 119.6 (C≡N), 30.7, 28.1 |
| 7-Hydroxyheptanenitrile | C₇H₁₃NO | ~1.8* | Not reported | δ 119.5 (C≡N), 70.5 (C-OH) |
*Predicted values based on substituent contributions.
- logP : The hydroxycyclopentyl group in this compound reduces lipophilicity compared to 7-(Methylthio)heptanenitrile (logP 2.9) due to the polar -OH group .
- NMR Shifts : The nitrile carbon in this compound (δ 119.7) is deshielded similarly to heptanenitrile analogs (δ 119.6–119.7), but cyclopentyl carbons (δ 25–32 ppm) differ from methylthio-substituted compounds (δ 28–31 ppm) .
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